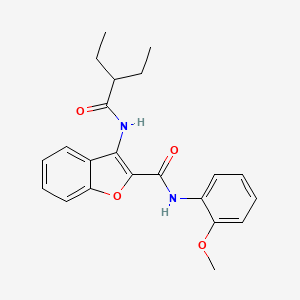

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2-ethylbutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-15-10-6-8-12-17(15)28-20(19)22(26)23-16-11-7-9-13-18(16)27-3/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCGMHZFQVCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound includes:

- A benzofuran moiety, contributing to its biological activity.

- An amide group , which is often linked to enhanced pharmacological properties.

- A methoxyphenyl substituent, which can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Histamine Receptor Modulation : Compounds with similar structures have been identified as antagonists or inverse agonists at histamine H3 receptors, which are involved in neurotransmission and various physiological processes .

- Antimicrobial Activity : Benzofuran derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests potential activity against bacterial strains due to the presence of the benzofuran scaffold .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating their potency. A related compound exhibited an IC50 of 8.86 μM against cancer cells, which suggests that this compound could similarly affect tumor growth .

Anti-inflammatory Properties

Benzofuran compounds are noted for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory mediators such as TNF-α and IL-1β in vitro, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative showed an MIC of 3.12 μg/mL, indicating strong antimycobacterial activity .

- Evaluation of Anticancer Effects : In a study examining the effects of benzofurans on HeLa cells, compounds displayed varying degrees of cytotoxicity, with some derivatives leading to significant cell death at low concentrations .

- Inhibition of Inflammatory Pathways : Another study reported that certain benzofuran derivatives could significantly reduce inflammation markers in LPS-stimulated BV2 microglia cells, highlighting their potential for treating neuroinflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-3-(2-Ethylbutanamido)-1-Benzofuran-2-Carboxamide (CAS 888443-42-3)

Tacrine–Benzofuran Hybrids (e.g., Compound 13)

Piperazine Derivatives (HBK14–HBK19)

Dihydropyridine-3-Carboxamide (e.g., AZ169)

Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.